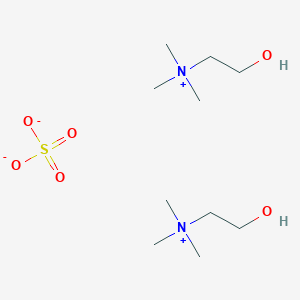
Bis((2-hydroxyethyl)trimethylazanium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis((2-hydroxyethyl)trimethylazanium) sulfate” is a chemical compound with the CAS Number: 13232-47-8 . It has a molecular weight of 304.41 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-hydroxy-N,N,N-trimethylethan-1-aminium sulfate . The Inchi Code for this compound is 1S/2C5H14NO.H2O4S/c21-6(2,3)4-5-7;1-5(2,3)4/h27H,4-5H2,1-3H3; (H2,1,2,3,4)/q2*+1;/p-2 .Physical And Chemical Properties Analysis
“Bis((2-hydroxyethyl)trimethylazanium) sulfate” is a powder that is stored at room temperature . It has a molecular weight of 304.41 .Applications De Recherche Scientifique
Environmental Exposure and Metabolism
Bisphenol A (BPA) is an endocrine-disrupting chemical commonly found in consumer products, leading to universal exposure. A study focusing on BPA and its metabolites, including BPA sulfate, in umbilical cord serum highlights the universal fetal exposure to BPA, suggesting significant environmental exposure and metabolic processing in humans. The presence of BPA sulfate in midgestation fetuses indicates a potential pathway for BPA metabolism and its implications for fetal exposure (Gerona et al., 2013).
Mechanisms of Action
Research into the molecular mechanisms of Bisphenol A (BPA) action reveals significant insights into how BPA and possibly its derivatives, like Bis((2-hydroxyethyl)trimethylazanium) sulfate, might interact with biological systems. These studies provide foundational knowledge for understanding the cellular impacts of BPA exposure, potentially applicable to related compounds (Wetherill et al., 2007).
Endocrine Activity Influence
The study on Bisphenol S (BPS), a BPA analogue, elucidates the influence of metabolic reactions on endocrine activity, offering parallels to Bis((2-hydroxyethyl)trimethylazanium) sulfate. This research demonstrates how metabolic pathways, specifically glucuronidation, significantly impact the endocrine-disrupting potential of such compounds (Skledar et al., 2016).
Water Treatment and Removal
The development of novel sulfonated thin-film composite nanofiltration membranes illustrates an application of Bis((2-hydroxyethyl)trimethylazanium) sulfate in water treatment technologies. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and effective treatment of dye solutions, highlighting the role of Bis((2-hydroxyethyl)trimethylazanium) sulfate in environmental remediation efforts (Liu et al., 2012).
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, studies on the reactivity of bis(trimethylsilyl) sulfate with aromatic and heterocyclic compounds provide insight into the chemical versatility and potential applications of Bis((2-hydroxyethyl)trimethylazanium) sulfate. This research showcases the ability of bis(trimethylsilyl) sulfate to sulfonate benzene derivatives, suggesting similar reactivity patterns for Bis((2-hydroxyethyl)trimethylazanium) sulfate in synthetic chemistry applications (Voronkov et al., 1977).
Biodegradation of Environmental Pollutants
The exploration of bisphenol A (BPA) degradation in aqueous solutions using advanced oxidation processes highlights another potential application of Bis((2-hydroxyethyl)trimethylazanium) sulfate. This study demonstrates the effective removal and mineralization of BPA, suggesting that similar strategies could be applied to the degradation of related compounds, including Bis((2-hydroxyethyl)trimethylazanium) sulfate, for environmental clean-up (Sharma et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.H2O4S/c2*1-6(2,3)4-5-7;1-5(2,3)4/h2*7H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMSBLYCLWFHB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((2-hydroxyethyl)trimethylazanium) sulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)
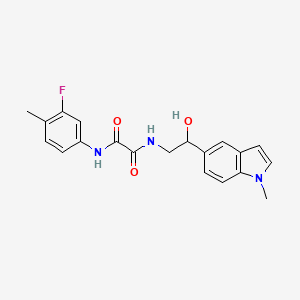
![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)
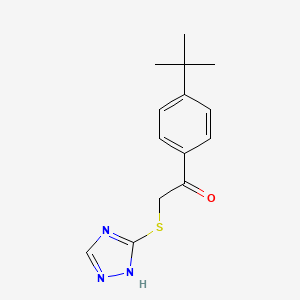
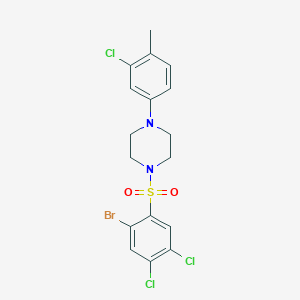
![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

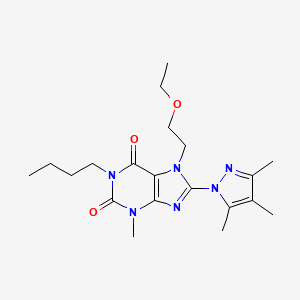
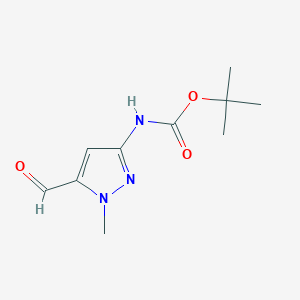
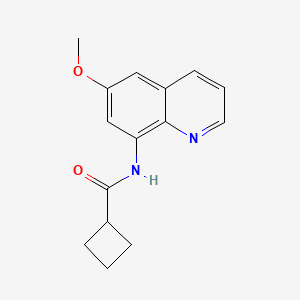
![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)
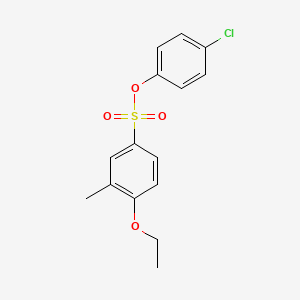
![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)
